molecular formula C9H17N3 B1612055 4-(4-Methylpiperazin-1-yl)butanenitrile CAS No. 244291-81-4

4-(4-Methylpiperazin-1-yl)butanenitrile

Cat. No. B1612055
Key on ui cas rn: 244291-81-4
M. Wt: 167.25 g/mol
InChI Key: KFHQJFCEGVTMSZ-UHFFFAOYSA-N
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Patent
US07485651B2

Procedure details

In a 25 mL flask was placed 1-methyl-piperazine (0.52 g, 5.1 mmol), 4-bromobutyronitrile (0.78 g, 5.3 mmol) and potassium carbonate (0.71 g, 5.3 mmol) suspended in acetonitrile (5 mL). The reaction mixture was stirred at rt for 4 h., followed by addition of H2O (20 mL) and extraction with ethyl acetate (3×25 mL). The combined organic phases were washed with brine (25 mL), dried (MgSO4) and evaporated to dryness to produce 0.72 g of crude 14 which was used without further purification in the synthesis of compound 15.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[CH2:9][CH2:10][CH2:11][C:12]#[N:13].C(=O)([O-])[O-].[K+].[K+].O>C(#N)C.C(OCC)(=O)C>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:9][CH2:10][CH2:11][C:12]#[N:13])[CH2:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
BrCCCC#N
Step Three
Name
Quantity
0.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 4 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 mL flask was placed
WASH
Type
WASH
Details
The combined organic phases were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce 0.72 g of crude 14 which
CUSTOM
Type
CUSTOM
Details
was used without further purification in the synthesis of compound 15

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CN1CCN(CC1)CCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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